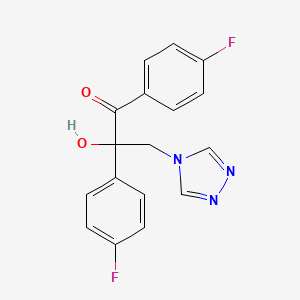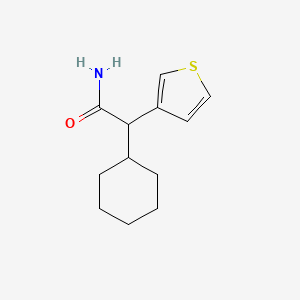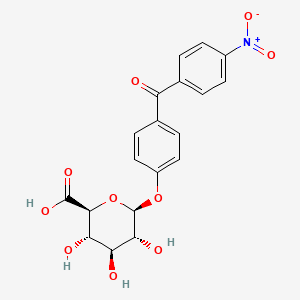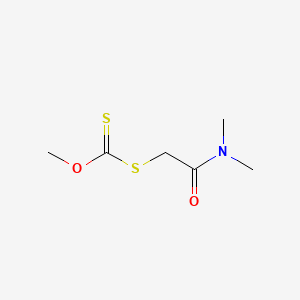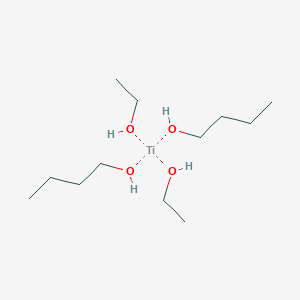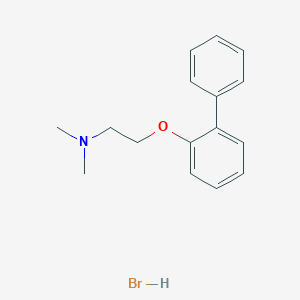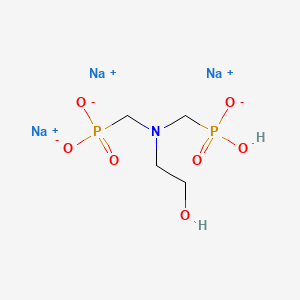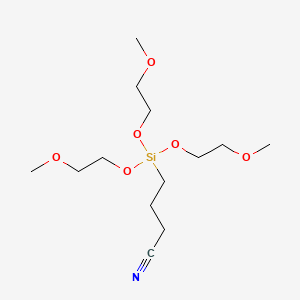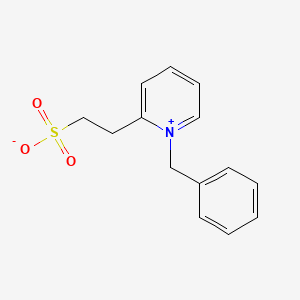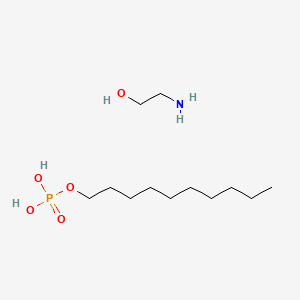
4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. It is characterized by the presence of morpholinoethoxy groups attached to a benzopyrone core, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzopyrone Core: The benzopyrone core is synthesized through a series of condensation reactions involving appropriate aromatic aldehydes and ketones.
Introduction of Morpholinoethoxy Groups: The morpholinoethoxy groups are introduced via nucleophilic substitution reactions, where morpholine reacts with ethoxy-containing intermediates.
Final Assembly and Purification: The final compound is assembled through coupling reactions, followed by purification using techniques such as recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic routes with optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, automated purification systems, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The morpholinoethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride has found applications in several scientific research areas:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-5,7-bis(2-piperidinoethoxy)-2-benzopyrone
- 4-Methyl-5,7-bis(2-pyrrolidinoethoxy)-2-benzopyrone
Uniqueness
Compared to similar compounds, 4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride stands out due to its unique morpholinoethoxy groups, which impart distinct chemical and biological properties
Propiedades
Número CAS |
94110-07-3 |
|---|---|
Fórmula molecular |
C22H32Cl2N2O6 |
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
4-methyl-5,7-bis(2-morpholin-4-ylethoxy)chromen-2-one;dihydrochloride |
InChI |
InChI=1S/C22H30N2O6.2ClH/c1-17-14-21(25)30-20-16-18(28-12-6-23-2-8-26-9-3-23)15-19(22(17)20)29-13-7-24-4-10-27-11-5-24;;/h14-16H,2-13H2,1H3;2*1H |
Clave InChI |
HHABNNRZOGKIKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C(=CC(=C2)OCCN3CCOCC3)OCCN4CCOCC4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


